molecular formula C25H21NO7 B2675706 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one CAS No. 610751-12-7

3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2675706
CAS No.: 610751-12-7
M. Wt: 447.443
InChI Key: RGSNCRULVNOZOA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has a wide range of scientific research applications, including:

Future Directions

The study of complex organic molecules like this one is an active area of research in organic chemistry. Potential future directions could include exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and evaluating its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic protocols and green chemistry principles to ensure high yield and purity. The use of ionic organic solids as catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of methoxy and nitrophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its significance in the field of organic chemistry.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO7/c1-15-24(17-6-11-21(30-2)23(12-17)31-3)25(27)20-10-9-19(13-22(20)33-15)32-14-16-4-7-18(8-5-16)26(28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSNCRULVNOZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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